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Cat. No.: B075369

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of Titanium(lll) oxide (Ti2O3) in
infrared (IR) detection technologies. It includes key performance parameters, experimental
protocols for material synthesis and device fabrication, and a comparative analysis with other
common IR detection materials.

Introduction to Ti203 for Infrared Detection

Titanium(lll) oxide (Ti203) is a narrow bandgap semiconductor that exhibits a metal-
semiconductor transition. Its electrical properties, particularly its temperature-dependent
resistivity, make it a promising candidate for use in thermal infrared detectors, such as
uncooled microbolometers. The change in resistance of Ti203 thin films upon absorption of
infrared radiation can be measured and correlated to the intensity of the incident IR light.

Key Performance Parameters of Ti203 in Infrared
Detection

The performance of an infrared detector is characterized by several key metrics. While specific
data for Ti203 is still emerging in the literature, the following table summarizes known
guantitative data for titanium oxide-based materials and provides a comparison with
established materials like Vanadium Oxide (VOx) and amorphous Silicon (a-Si).
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Property Ti203 | TiOx VOXx a-Si Unit
Resistivity ~2.66 x 1073[1] High and tunable  High and tunable  Q-cm
TCR -2.56 to -7.2[2] -2 to -3[3][4] ~ -3[5] %/K

o 376 - 787 (for Ti
Responsivity ) ~8.4 x 104[5]
thermistor)[1]

VIW

Data not readily 3 (em-Hzi/
ones (cm-Hz

Detectivity (D)* available for > 10°[6] > 10°[6] )
specific Ti203
Data not readily

Response Time available for ~15[7] ~7[7] ms

specific Ti203

Note: The values for Ti2O3/TiOx are based on available literature for titanium oxide films, which
may not always specify the exact stoichiometry. The performance of Ti2O3 detectors can be
further enhanced through the use of resonant metasurfaces to improve absorption.[8][9]

Experimental Protocols

Two primary methods for depositing high-quality Ti2O3 thin films are Pulsed Laser Deposition
(PLD) and Magnetron Sputtering.

3.1.1. Protocol for Pulsed Laser Deposition (PLD) of Ti203 Thin Films
Pulsed Laser Deposition is a versatile technique for growing high-quality crystalline thin films.

o Target Preparation: A high-purity, dense Ti203 target is required. The target can be prepared
by pressing and sintering high-purity Ti203 powder.

o Substrate Preparation: Single-crystal sapphire (Al203) substrates are commonly used due to
their crystallographic compatibility with Ti203. The substrates must be thoroughly cleaned
using a standard solvent cleaning procedure (e.g., sequential ultrasonic baths in acetone,
isopropanol, and deionized water) and then dried with nitrogen gas.

e Deposition Parameters:
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Laser: KrF excimer laser (A = 248 nm) or Nd:YAG laser (e.g., A = 266 nm).[6][10][11]
Laser Fluence: 1.5 - 4.5 J/cm2.[6]

Repetition Rate: 10 Hz.[6]

Substrate Temperature: 450 - 700 °C.[6]

Background Gas: Low-pressure oxygen (e.g., 1073 to 5x10-2 mbar) is introduced to control
the stoichiometry of the film.[6]

Target-to-Substrate Distance: ~5-7 cm.

o Post-Deposition Annealing: The film may require post-deposition annealing in a controlled

atmosphere to improve crystallinity and achieve the desired stoichiometry.

3.1.2. Protocol for Magnetron Sputtering of Ti203 Thin Films

Magnetron sputtering is a widely used industrial technique for thin film deposition.

e Target: A high-purity metallic titanium (Ti) or ceramic Ti2O3 target can be used. If a Ti target

IS used, reactive sputtering in an Ar/O2 atmosphere is performed.

e Substrate: Silicon wafers with a silicon dioxide (SiO2) layer are a common choice.

Substrates should be cleaned using a standard cleaning process.

e Sputtering Parameters:

o

[¢]

[¢]

[e]

o

Sputtering Power: RF power of around 200 W.

Sputtering Gas: A mixture of Argon (Ar) and Oxygen (0O2). The ratio of Ar to O2 is critical
for achieving the correct Ti203 stoichiometry.

Sputtering Pressure: ~0.6 Pa.
Substrate Temperature: ~600 °C.

Sputtering Duration: 60 minutes for a target thickness.
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A microbolometer is a thermal detector where the absorption of IR radiation leads to a
temperature change, which in turn causes a measurable change in the resistance of the
thermistor material. The following is a general protocol for fabricating a Ti203-based
microbolometer using surface micromachining.

Step 1: Substrate and Read-Out Integrated Circuit (ROIC): The process starts with a silicon
substrate that has the ROIC pre-fabricated.

Step 2: Sacrificial Layer Deposition: A sacrificial layer, typically a polymer like polyimide, is
deposited and patterned on the ROIC. This layer creates the air gap for thermal isolation of
the microbolometer pixel.

Step 3: Support Structure and Bottom Electrode Deposition: A support layer, such as silicon
nitride (SiNXx), is deposited over the sacrificial layer. This layer will form the legs of the
microbolometer. A metal layer for the bottom electrode is then deposited and patterned.

Step 4: Ti203 Thermistor Deposition and Patterning: The Ti203 thin film is deposited using
either PLD or sputtering as described in section 3.1. The film is then patterned, for example,
using a lift-off process or etching, to form the meander-shaped thermistor structure.[1]

Step 5: Top Electrode and Contact Pad Formation: A metal layer is deposited and patterned
to form the top electrode and the contact pads for electrical connection to the ROIC.

Step 6: IR Absorbing Layer (Optional): An optional IR absorbing layer, such as a thin layer of
gold black or a resonant cavity structure, can be deposited to enhance the absorption of
infrared radiation.

Step 7: Sacrificial Layer Removal: The sacrificial layer is removed by a selective etching
process (e.g., oxygen plasma ashing for a polyimide layer), which releases the
microbolometer structure, leaving it suspended above the ROIC for thermal isolation.[1][2][7]
[12][13]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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